1-(1,3-oxazolidin-3-yl)ethan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
3672-60-4 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
1-(1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C5H9NO2/c1-5(7)6-2-3-8-4-6/h2-4H2,1H3 |
InChI Key |
BLQLHNKKPBHCIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOC1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 1,3 Oxazolidin 3 Yl Ethan 1 One and Its Analogues
Direct N-Acylation Approaches for Oxazolidine (B1195125) Derivatives
The most straightforward method for preparing N-acyl oxazolidines involves the direct acylation of an oxazolidine or oxazolidin-2-one precursor. These methods are widely employed due to their reliability and the commercial availability of many starting materials, including chiral oxazolidinones.
Acylation of 1,3-Oxazolidine Precursors
The acylation of the nitrogen atom in an oxazolidine ring is a fundamental transformation. A common strategy for N-acylation, particularly for the widely used Evans-type chiral oxazolidin-2-one auxiliaries, involves deprotonation of the N-H bond followed by reaction with an acylating agent. lookchem.com
Standard protocols often utilize strong bases like n-butyllithium (n-BuLi) at low temperatures (-78 °C) to generate the lithium salt of the oxazolidinone. lookchem.com This highly nucleophilic species readily reacts with acylating agents such as acid chlorides or anhydrides to form the desired N-acyl derivative. lookchem.comwilliams.edu
However, the use of strong organolithium bases can be problematic for substrates sensitive to such harsh conditions, potentially leading to side reactions or epimerization in certain chiral derivatives. lookchem.com To circumvent these issues, milder conditions have been developed. One popular method employs a combination of triethylamine (B128534) (Et₃N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) with an acid anhydride (B1165640) or chloride at room temperature. lookchem.comwilliams.edu More recently, aerobic oxidative N-heterocyclic carbene (NHC) catalysis has emerged as a green alternative, enabling the N-acylation of oxazolidinones using aldehydes as the acyl source under ambient, open-flask conditions. chemrxiv.org
Other innovative approaches include the use of electrochemically generated bases (EGBs) to deprotonate the oxazolidinone, which then reacts with an acyl anhydride. lookchem.com Additionally, a simple and effective method for the N-acylation of 2-oxazolidinones and other auxiliaries like bornane-2,10-sultam has been developed using lithium initiation. acs.org The use of acid fluorides with mild organic bases such as triethylamine or Hünig's base (i-Pr₂NEt) also provides a facile route to N-acylated oxazolidinones in high yields. nih.gov
Table 1: Comparison of Selected N-Acylation Methods for Oxazolidinone Derivatives
| Method | Base / Catalyst | Acylating Agent | Conditions | Key Features |
|---|---|---|---|---|
| Standard Deprotonation | n-Butyllithium | Acid Chloride / Anhydride | -78 °C | High reactivity; requires cryogenic temperatures; potential for side reactions. lookchem.com |
| DMAP Catalysis | Triethylamine, cat. DMAP | Acid Anhydride / Chloride | Room Temperature | Milder conditions; widely applicable; good for sensitive substrates. lookchem.comwilliams.edu |
| EGB-Induced Acylation | Electrogenerated Base | Benzoyl Anhydride | Not specified | Avoids strong chemical bases; good yields. lookchem.com |
| Oxidative NHC Catalysis | N-Heterocyclic Carbene | Aldehyde | Room Temperature, Air | Green chemistry approach; uses aldehydes directly; mild conditions. chemrxiv.org |
| Acid Fluoride Method | Triethylamine or i-Pr₂NEt | Acid Fluoride | Not specified | High yields; mild conditions. nih.gov |
Mechanistic Aspects of N-Acylation Reactions
The mechanism of N-acylation typically proceeds via nucleophilic acyl substitution. In methods using strong bases like n-BuLi, the oxazolidinone is deprotonated to form a highly nucleophilic amide anion. This anion then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride), leading to a tetrahedral intermediate that subsequently collapses to form the N-acyl oxazolidinone product and a salt byproduct. lookchem.com
When using the milder DMAP/Et₃N system, the mechanism is more intricate. DMAP acts as a potent acyl transfer catalyst. It first reacts with the acid anhydride or chloride to form a highly reactive N-acylpyridinium intermediate. The oxazolidinone nitrogen, made sufficiently nucleophilic by the weaker base (Et₃N), then attacks this activated intermediate to yield the final product, regenerating the DMAP catalyst in the process. williams.edu
A key structural feature that facilitates these reactions in N-acyloxazolidinone derivatives is the non-planar nature of the exocyclic amide bond. This bond is twisted, which destabilizes the ground state and makes the amide more susceptible to transformations, including N-to-S acyl transfers in specially designed systems. nih.gov In reactions catalyzed by pyridinium (B92312) salts, the mechanism is thought to involve a combination of Brønsted acid and nucleophilic catalysis. organic-chemistry.org
Multicomponent and Cycloaddition Strategies for N-Acyl Oxazolidine Core Formation
While direct acylation is common, other powerful strategies build the N-acyl oxazolidine skeleton from simpler, acyclic precursors through multicomponent reactions (MCRs) or cycloadditions. These methods offer high atom economy and allow for the rapid assembly of molecular complexity.
Condensation Reactions Involving Amine, Carbonyl, and Acyl Donors
The traditional and most fundamental synthesis of the oxazolidine ring involves the condensation of a 2-aminoalcohol with an aldehyde or a ketone. wikipedia.org This reaction typically proceeds via the formation of a hemiaminal intermediate which then undergoes intramolecular cyclization with the elimination of water to form the oxazolidine ring. acs.orgnih.gov
This basic principle has been extended to more complex multicomponent reactions. For instance, a three-component coupling of an aniline, an epoxide, and paraformaldehyde, catalyzed by tin(II) chloride (SnCl₂), can produce 1,3-oxazolidine derivatives. rsc.org Another example is the Petasis borono-Mannich reaction, a three-component process that couples an amino alcohol, formaldehyde, and an organoboronic acid to yield substituted oxazolidines. organic-chemistry.org The reaction between N-alkyl glucamines and various benzaldehydes also proceeds through an intermediate iminium ion to form chiral 1,3-oxazolidines. rsc.org
Cascade Reactions Leading to the N-Acyl Oxazolidine Skeleton
Cascade reactions, where a series of intramolecular transformations occur in a single operational step, provide an elegant pathway to the oxazolidine core. A highly efficient one-pot method for synthesizing 1,3-oxazolidines involves the formation of a hemiaminal intermediate from an alcohol and an imine, which then undergoes an intramolecular 5-exo-tet cyclization to furnish the final product. acs.orgnih.gov
Other cascade strategies include the tandem olefin isomerization and subsequent intramolecular hydroamination of certain alkenyl amines, which can be promoted by a silver catalyst to form the heterocyclic ring. organic-chemistry.org While not forming the exact target structure, related cascade processes, such as the reaction between β-aminoalcohols and mercaptoacetaldehyde, demonstrate the power of this approach to generate complex heterocyclic systems like oxazolidinylthiazolidines in one pot. nih.gov
Cycloaddition Strategies
Cycloaddition reactions are another powerful tool for constructing the oxazolidine ring. An iron-catalyzed [3+2] cycloaddition between an aziridine (B145994) and an aldehyde can produce oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org Similarly, palladium-catalyzed decarboxylative [3+2] cycloaddition of vinylethylene carbonates with imines is an effective method for generating 4-vinyloxazolidines. organic-chemistry.org
Furthermore, N-acyl oxazolidinones themselves are highly effective dienophiles in Diels-Alder reactions. researchgate.netacs.org Chiral α,β-unsaturated N-acyloxazolidinones react with dienes with exceptional reactivity and high diastereoselectivity, especially when promoted by a Lewis acid. This highlights the importance of the N-acyl oxazolidinone motif in directing complex cycloaddition outcomes. researchgate.net
Asymmetric Synthetic Routes to Chiral N-Acyl Oxazolidine Derivatives
The primary significance of N-acyl oxazolidines in organic chemistry lies in their application as chiral auxiliaries, pioneered by David Evans. The synthesis of enantiomerically pure N-acyl oxazolidine derivatives is therefore of paramount importance.
The most common strategy does not involve creating the chirality during the acylation step, but rather starts with an enantiopure oxazolidinone precursor derived from a chiral amino alcohol. williams.edusigmaaldrich.com These chiral auxiliaries, such as those derived from valine or phenylalanine, are acylated as described in Section 2.1.1. The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions at the α-carbon of the acyl group. williams.edusigmaaldrich.com The N-acylation of these chiral precursors must be performed under conditions that avoid epimerization, or racemization, of the existing stereocenters. lookchem.com
Alternatively, asymmetric synthesis can be employed to construct the chiral oxazolidine ring itself. A notable example is the enantioselective one-pot synthesis of 1,3-oxazolidines from achiral imines and alcohols. acs.orgnih.govnih.gov This reaction is catalyzed by a chiral magnesium phosphate (B84403) complex and proceeds through a hemiaminal intermediate, achieving high yields and excellent enantioselectivities. acs.orgnih.gov
The Petasis reaction can also be adapted for asymmetric synthesis, allowing for the creation of diverse chiral oxazolidine derivatives. researchgate.net Furthermore, specialized chiral auxiliaries, such as one derived from cysteine, can be used. After directing an asymmetric transformation, the auxiliary can undergo an N-to-S acyl transfer, converting the product into a versatile thioester for further use in chemoenzymatic synthesis. nih.gov
Table 2: Selected Asymmetric Syntheses of Chiral Oxazolidine Derivatives
| Method | Starting Materials | Catalyst / Auxiliary | Key Feature |
|---|---|---|---|
| Chiral Auxiliary Acylation | Chiral Oxazolidinone, Acylating Agent | Evans Auxiliary | The auxiliary's chirality directs subsequent reactions. williams.edusigmaaldrich.com |
| One-Pot Asymmetric Synthesis | Imine, Alcohol | Chiral Magnesium Phosphate | Creates the chiral oxazolidine ring enantioselectively. acs.orgnih.gov |
| Asymmetric Aldol (B89426)/Esterification | Oxazolinyl Ester, Paraformaldehyde | Not specified | One-pot asymmetric aldol addition followed by esterification. nih.gov |
| Cysteine-Derived Auxiliary | Cysteine-derived Oxazolidinone | Cysteine-derived Auxiliary | Enables asymmetric synthesis followed by conversion to a thioester. nih.gov |
Development of Chiral Auxiliaries and Catalysts for Enantioselective Synthesis
The foundation of enantioselective synthesis of N-acyl oxazolidinones lies in the use of chiral auxiliaries, which are enantiomerically pure compounds that temporarily incorporate into the substrate to direct the stereochemical outcome of a reaction. Oxazolidinones themselves, derived from readily available and optically pure 1,2-amino alcohols, are exemplary chiral auxiliaries. sciforum.netresearchgate.net Their utility has been demonstrated in a wide array of stereoselective transformations, including alkylations, aldol additions, and cycloadditions. sciforum.net
A significant advancement in this area is the development of novel chiral auxiliaries that enhance stereoselectivity and reactivity. For instance, a cysteine-derived oxazolidinone has been designed to function as both a chiral imide auxiliary and an acyl transfer agent. researchgate.net This dual functionality allows for highly selective asymmetric transformations and subsequent mild conversion of the product to various carboxylic acid derivatives. researchgate.net
Furthermore, the field has progressed from stoichiometric use of chiral auxiliaries to catalytic enantioselective methods. Kinetic resolution of racemic 2-oxazolidinones through catalytic, enantioselective N-acylation has been achieved with outstanding selectivities, offering an efficient route to enantiomerically enriched products. nih.gov Chiral catalysts, often based on transition metals complexed with chiral ligands, play a pivotal role in these transformations. For example, nickel(II) complexes with chiral ligands have been successfully employed in the asymmetric synthesis of β-hydroxy-α-amino acids from N-azidoacetyl-1,3-thiazolidine-2-thione, a close analog of N-acyl oxazolidinones. nih.gov
The following table summarizes some chiral auxiliaries and catalysts used in the synthesis of N-acyl oxazolidinone analogs:
| Chiral Auxiliary/Catalyst | Reaction Type | Substrate | Product | Key Features |
| Cysteine-derived oxazolidinone | Asymmetric transformations and N-to-S acyl transfer | Various | Diverse carboxylic acid derivatives | Dual functionality, mild reaction conditions. researchgate.net |
| Chiral Nickel(II) complexes | Asymmetric aldol reaction | N-azidoacetyl-1,3-thiazolidine-2-thione | β-hydroxy-α-amino acids | High stereocontrol. nih.gov |
| Chiral Magnesium Phosphate | Enantioselective one-pot synthesis | Imines and alcohols | 1,3-Oxazolidines | High yields and excellent enantioselectivities. nih.gov |
Stereochemical Control in N-Acyl Oxazolidine Formation
Achieving a high degree of stereochemical control during the formation of the N-acyl oxazolidine is paramount for its subsequent use in asymmetric synthesis. The stereochemistry of the final product is often dictated by the facial selectivity of the acylation step. In the case of chiral oxazolidines derived from 1-amino-1-deoxyalditols, an unexpected acetylation led to the formation of N-acetyl-1,3-oxazolidines. soton.ac.uk This process revealed a dynamic transformation where an initially formed trans oxazolidine isomerized to a more stable cis-configured derivative, highlighting the role of thermodynamic and kinetic factors in stereochemical outcomes. soton.ac.uk The restricted rotation around the N-acetyl bond also leads to the existence of rotational conformers (E,Z), which can influence the stereoselectivity of subsequent reactions. soton.ac.uk
The diastereoselectivity of reactions involving N-acyl oxazolidinones is also heavily influenced by the conformation of the enolate formed upon deprotonation. The substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. This principle is fundamental to the high diastereoselectivity observed in many reactions utilizing Evans-type auxiliaries.
Novel Synthetic Routes and Catalyst Development for N-Acyl Oxazolidine Synthesis
Traditional methods for the N-acylation of oxazolidinones often involve the use of strong bases like n-butyllithium followed by reaction with an acid chloride or anhydride. beilstein-journals.org While effective, these methods can suffer from drawbacks such as harsh reaction conditions and limited functional group tolerance. Consequently, the development of novel, milder, and more efficient synthetic routes is an active area of research.
A significant advancement is the use of acid fluorides in the presence of mild bases like triethylamine for the N-acylation of oxazolidinones, providing the desired products in high yields. doi.org Another approach involves the use of solid-phase synthesis, where an oxazolidine is immobilized on a resin, acylated, and then cleaved to yield the final product. chemrxiv.org This method is amenable to combinatorial synthesis and automated procedures. chemrxiv.org
Exploration of Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of N-acyl oxazolidinones. Conventional acylation methods often require stoichiometric amounts of activating reagents and strong bases, which are not ideal from a green chemistry perspective. nih.gov
In response, greener synthetic strategies have been developed. One such method is the aerobic oxidative N-acylation of oxazolidinones using N-heterocyclic carbene (NHC) catalysis. nih.gov This approach utilizes aldehydes as the acylating agents and molecular oxygen as the terminal oxidant, making it a more atom-economical and environmentally benign process. nih.gov The reaction can be performed at room temperature in a relatively green solvent like ethyl acetate. nih.gov
Another green approach involves the use of reusable solid acid catalysts, such as Wells-Dawson heteropolyacids, for the N-acylation of oxazolidinones with carboxylic acid anhydrides under solvent-free conditions. sciforum.net These catalysts are non-corrosive, easy to handle, and can be recycled, making the process more sustainable. sciforum.net The use of microwave irradiation has also been explored to accelerate the synthesis of oxazolidinone analogs, often leading to higher yields and shorter reaction times. psu.edu
Role of Organocatalysis and Transition Metal Catalysis
Both organocatalysis and transition metal catalysis have emerged as powerful tools for the synthesis of 1-(1,3-oxazolidin-3-yl)ethan-1-one and its analogs, offering milder and more selective alternatives to traditional methods.
Organocatalysis:
N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts for the N-acylation of oxazolidinones. nih.gov In this process, the NHC activates an aldehyde to form an acyl azolium intermediate, which then acylates the oxazolidinone. beilstein-journals.org This method avoids the need for pre-activated carboxylic acid derivatives and strong bases. beilstein-journals.orgnih.gov
Transition Metal Catalysis:
Transition metal catalysts, particularly those based on zinc, rhodium, and iron, have also been utilized in the synthesis of N-acyl oxazolidinones.
Zinc Catalysis: Zinc chloride (ZnCl₂) has been shown to be an effective Lewis acid catalyst for the N-acylation of oxazolidinones with carboxylic acid anhydrides under solvent-free conditions. researchgate.net
Rhodium Catalysis: Rhodium(II) catalysts have been used in the synthesis of 1,3-oxazolidines from N-tosylimines and ethyl diazoacetate in acetone. koreascience.krnih.gov
Iron Catalysis: In the synthesis of 4-acetyl-2,3-diarylisoxazolidines, a related heterocyclic system, a trace amount of iron powder was found to catalyze the acetylation reaction with dimethylcuprate.
The following table provides a summary of catalytic systems used in the synthesis of N-acyl oxazolidinones and related compounds:
| Catalyst | Reaction Type | Acylating Agent | Key Features |
| N-Heterocyclic Carbene (NHC) | Aerobic Oxidative N-acylation | Aldehydes | Mild conditions, atom economical, uses O₂ as oxidant. nih.gov |
| Wells-Dawson Heteropolyacid | N-acylation | Carboxylic acid anhydrides | Solvent-free, reusable catalyst. sciforum.net |
| Zinc Chloride (ZnCl₂) | N-acylation | Carboxylic acid anhydrides | Solvent-free, Lewis acid catalysis. researchgate.net |
| Rhodium(II) acetate | 1,3-Oxazolidine formation | Ethyl diazoacetate | Synthesis from N-tosylimines. koreascience.kr |
| Iron powder (trace) | Acetylation | Dimethylcuprate | Catalyzes acetylation of isoxazolidines. |
Mechanistic and Reactivity Studies of 1 1,3 Oxazolidin 3 Yl Ethan 1 One
Ring-Opening Reactions of the Oxazolidine (B1195125) Moiety
The oxazolidine ring, a five-membered heterocycle containing both oxygen and nitrogen atoms, is susceptible to ring-opening reactions through various mechanisms. These reactions are influenced by the nature of the attacking species and the reaction conditions.
Nucleophilic Ring-Opening Pathways
The ring-opening of oxazolidines can be initiated by nucleophiles. In a manner analogous to epoxides, the strained three-membered ring of aziridines fused to an oxazolidinone can be opened by nucleophiles. acs.orgnih.gov This process often occurs via an S(_N)2-type mechanism. acs.orglibretexts.org The presence of the N-acyl group in 1-(1,3-oxazolidin-3-yl)ethan-1-one, however, can influence the reactivity. The conjugation of the nitrogen lone pair with the carbonyl group can decrease the nucleophilicity of the nitrogen and increase the strength of the endocyclic C-O bond, making nucleophilic attack more challenging compared to non-acylated oxazolidines. researchgate.net
A variety of nucleophiles can be employed to open the oxazolidine ring. These include, but are not limited to:
Water libretexts.orglibretexts.org
Amines libretexts.org
Hydrides libretexts.org
Grignard reagents libretexts.orglibretexts.org
Cyanide youtube.com
Thiols youtube.com
The reaction with Grignard reagents is particularly useful as it allows for the formation of a primary alcohol with the addition of two carbon atoms to the original Grignard reagent. libretexts.org
Acid-Catalyzed Ring Opening Mechanisms
Acid catalysis provides an effective pathway for the ring-opening of oxazolidines. acs.orgnih.gov The mechanism is a hybrid between an S(_N)1 and S(_N)2 pathway. libretexts.orglibretexts.org The reaction is initiated by the protonation of the oxygen atom, which creates a good leaving group. libretexts.orglibretexts.orgyoutube.com This is followed by the breaking of the carbon-oxygen bond, leading to the buildup of a partial positive charge on the more substituted carbon atom. libretexts.orglibretexts.org The nucleophile then attacks this electrophilic carbon before a full carbocation can form. libretexts.orglibretexts.org
In the context of this compound, the N-acyl group's electron-withdrawing nature can impact the stability of the partial positive charge, thereby influencing the reaction rate and regioselectivity. Studies on similar N-acylated systems have shown that acid-catalyzed hydrolysis can lead to ring cleavage. researchgate.net
Commonly used acids for this transformation include:
Triflic acid (TfOH) acs.org
Boron trifluoride diethyl etherate acs.org
p-Toluenesulfonic acid researchgate.net
Aqueous acids (e.g., H(_3)O) libretexts.orglibretexts.orgmasterorganicchemistry.com
Anhydrous hydrogen halides (HX) libretexts.orglibretexts.org
Regioselectivity and Stereoselectivity in Ring-Opening Processes
The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions.
Under basic or nucleophilic conditions (S(_N)2-like): The nucleophile generally attacks the less sterically hindered carbon atom of the oxazolidine ring. libretexts.orglibretexts.orgyoutube.com
Under acidic conditions (S(_N)1/S(_N)2 hybrid): The nucleophile preferentially attacks the more substituted carbon atom. This is because the partial positive charge that develops during the transition state is better stabilized by the alkyl substituents on the more substituted carbon. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.comkhanacademy.org
Stereoselectivity is also a crucial aspect of these reactions. For instance, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols has been shown to proceed with high diastereoselectivity, consistent with an S(_N)2-like inversion of configuration. acs.org Similarly, the acid-catalyzed hydrolysis of epoxides, a related system, results in the formation of a product with trans stereochemistry between the incoming nucleophile and the hydroxyl group. libretexts.orglibretexts.org
| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Reference |
|---|---|---|---|
| Basic/Nucleophilic | SN2-like | Less substituted carbon | libretexts.orgyoutube.com |
| Acidic | SN1/SN2 hybrid | More substituted carbon | libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.comkhanacademy.org |
Transformations Involving the N-Acyl Group
The N-acyl group of this compound provides a site for various chemical transformations that can modify the structure and properties of the molecule without necessarily opening the oxazolidine ring.
Transamidation and Acyl Exchange Reactions
N-acylated oxazolidinones can participate in transamidation and acyl exchange reactions. These reactions involve the transfer of the acyl group to another nucleophile, such as an amine or an alcohol. While specific studies on this compound are not detailed in the provided context, the general reactivity of N-acyl oxazolidinones suggests that such transformations are feasible. chempedia.info For example, N-acyl-2-oxazolidinones can be ring-opened and decarboxylated, and subsequent reaction with an amine base can lead to the formation of 2-oxazolines. umn.edu
Reduction and Oxidation Reactions of the N-Acyl Moiety
The carbonyl group of the N-acyl moiety is susceptible to both reduction and oxidation.
Reduction: The direct reduction of the amide carbonyl in N-acyl oxazolidinones can be challenging. However, methods exist for the reduction of the N-acyl group in related systems. The reduction of α-amino acids to β-amino alcohols, which can then be converted to oxazolidinones, is a common procedure. chempedia.info The reduction of the N-acyl group itself would likely require strong reducing agents.
Oxidation: While direct oxidation of the N-acyl group is less common, oxidative processes involving the oxazolidine ring are known. For instance, aerobic oxidative N-H/C-H activation can be used for the N-acylation of oxazolidinones. chemrxiv.org This suggests that the N-acyl group can be introduced under oxidative conditions.
| Reaction Type | Description | Potential Products | Reference |
|---|---|---|---|
| Transamidation/Acyl Exchange | Transfer of the acyl group to another nucleophile. | Amides, Esters, 2-Oxazolines | umn.edu |
| Reduction | Reduction of the carbonyl group. | N-ethyl-1,3-oxazolidine | chempedia.info |
| Oxidative N-acylation | Introduction of the N-acyl group under oxidative conditions. | N-acylated oxazolidinones | chemrxiv.org |
Reactions at Other Positions of the 1,3-Oxazolidin-3-yl Ring System
While the acetyl group at the N3-position of this compound is a primary site for chemical modification, the oxazolidine ring itself possesses distinct reactive positions at C2, C4, and C5. The reactivity at these sites is intrinsically linked to the stability of the heterocyclic system and its susceptibility to ring-opening.
Reactions can also be directed to form more complex structures. For instance, in the presence of suitable catalysts and reactants, N-acyl oxazolidines can undergo formal [3+2] cycloadditions or participate in multi-component reactions to build more elaborate heterocyclic frameworks. acs.orgnih.gov Furthermore, intramolecular cyclization reactions can be initiated from substituents on the oxazolidine ring, using the ring itself as a stereodirecting element before a subsequent cleavage step. nih.gov Reductive cleavage of the C-O bond within the oxazolidine ring can also be achieved using specific reducing agents, yielding N-substituted ethanolamine (B43304) derivatives. google.com
The C4 and C5 positions, which are simple methylene (B1212753) carbons in the parent this compound, are generally less reactive. However, they can be involved in reactions in more complex derivatives, particularly in ring-opening reactions that proceed via radical or electrochemical mechanisms, leading to cleavage of the C-O or C-N bonds. organic-chemistry.org
Mechanistic Elucidation of Key Transformations via Kinetic and Isotopic Studies
The mechanistic pathways of reactions involving the this compound ring system, particularly its hydrolysis and rearrangement, are investigated using kinetic analysis and isotopic labeling. These studies provide deep insights into transition states, rate-determining steps, and the involvement of intermediates like the open-chain iminium ion. nih.govnih.gov
Reaction Rate Determination and Activation Energy Profiling
Kinetic studies are crucial for quantifying the stability of the oxazolidine ring under various conditions. The hydrolysis of oxazolidines is a well-documented process that is subject to general acid-base catalysis. nih.govacs.org The rate of this reaction is highly dependent on the pH of the medium and the steric and electronic nature of substituents on the ring. nih.gov
Typically, the reaction is monitored over time using techniques like UV-Vis spectrophotometry or NMR spectroscopy to determine the concentration of the reactant or product. nih.gov The pseudo-first-order rate constant (k_obs) can be determined at a constant pH. Plotting k_obs against pH often yields a sigmoidal curve, indicating a change in the rate-determining step or reaction mechanism with varying acidity. nih.gov
For a hypothetical hydrolysis reaction of a related N-substituted oxazolidine, the influence of temperature on the reaction rate can be determined to calculate the activation energy (Ea) using the Arrhenius equation.
Table 1: Representative Rate Constants for the Hydrolysis of an N-Substituted Oxazolidine at Various Temperatures (pH 5.0)
| Temperature (K) | Observed Rate Constant (k_obs) (s⁻¹) |
| 298 | 1.5 x 10⁻⁴ |
| 308 | 4.2 x 10⁻⁴ |
| 318 | 1.1 x 10⁻³ |
| 328 | 2.7 x 10⁻³ |
This data is representative and used for illustrative purposes.
From an Arrhenius plot (ln(k) vs. 1/T) constructed from such data, the activation energy can be calculated, providing a quantitative measure of the energy barrier for the ring-opening process. This information helps in comparing the stability of different oxazolidine derivatives and in optimizing reaction conditions for either ring preservation or controlled cleavage.
Deuterium (B1214612) Labeling and Isotope Effect Studies
Deuterium labeling is a powerful tool for elucidating the finer details of reaction mechanisms. By selectively replacing hydrogen atoms with deuterium at specific positions on the this compound molecule, one can probe which C-H bonds are broken or formed during the rate-determining step of a reaction.
For the acid-catalyzed hydrolysis, a key mechanistic question is the precise nature of the proton transfer steps and the timing of C-O bond cleavage. To investigate this, one could synthesize isotopologues of the compound, such as:
[2,2-²H₂]-1-(1,3-oxazolidin-3-yl)ethan-1-one: Deuterium atoms are placed at the C2 position.
[4,4,5,5-²H₄]-1-(1,3-oxazolidin-3-yl)ethan-1-one: Deuterium atoms are placed at the C4 and C5 positions.
A primary kinetic isotope effect (KIE), where the rate of the deuterated compound is significantly slower than the non-deuterated one (k_H/k_D > 1), would be observed if the C-H bond at the labeled position is broken in the rate-determining step. For instance, if a proton abstraction from C2 were part of the rate-limiting step in a specific base-catalyzed degradation, a significant KIE would be expected for the [2,2-²H₂] isotopologue.
Conversely, the absence of a KIE (k_H/k_D ≈ 1) for the hydrolysis of [4,4,5,5-²H₄]-1-(1,3-oxazolidin-3-yl)ethan-1-one would confirm that the C-H bonds on the ethanolamine backbone of the ring are not cleaved during the rate-limiting step of hydrolysis. Secondary isotope effects could also provide information about changes in hybridization at the carbon centers during the transition state.
Structural and Conformational Analysis of 1 1,3 Oxazolidin 3 Yl Ethan 1 One and Its Derivatives
Conformational Preferences of the Oxazolidine (B1195125) Ring
The five-membered oxazolidine ring is not planar and can adopt various puckered conformations. The specific conformation is influenced by the nature and position of substituents on the ring.
Analysis of Ring Puckering and Substituent Effects
The conformation of the oxazolidine ring is a delicate balance of torsional strain and steric interactions. In many derivatives, the ring adopts an envelope conformation, where one atom is out of the plane of the other four. For instance, in 2,2-dichloro-1-(2-phenyl-1,3-oxazolidin-3-yl)ethanone, the oxazolidine ring displays an envelope conformation with the oxygen atom acting as the flap. nih.gov
Substituents on the oxazolidine ring play a crucial role in determining its conformational preferences and can also influence the equilibrium between the cyclic oxazolidine form and its open-chain tautomer. researchgate.netnih.gov The bulkiness of substituents can affect the stability of the cyclic form. For example, increasing the bulk of an alkyl group at the 4-position of the oxazolidine ring has been shown to increase the stability of the cyclic tautomer. researchgate.net Conversely, electron-withdrawing groups on a 2-aryl substituent tend to shift the equilibrium towards the ring form. researchgate.net
The study of proline residues in proteins, which contain a similar five-membered pyrrolidine (B122466) ring, provides analogous insights. The pyrrolidine ring in proline can adopt two primary puckered forms, termed "UP" and "DOWN," and the preference for one over the other is context-dependent. nih.gov This highlights the general principle that the conformational landscape of five-membered heterocyclic rings is sensitive to their chemical environment.
Influence of the N-Acyl Group on Molecular Conformation
The reactivity of the N-acyl group itself is governed by a competition between inductive electron withdrawal and resonance electron donation. libretexts.orglibretexts.org While inductive effects by the acyl group increase the electrophilicity of the carbonyl carbon, resonance donation from the nitrogen lone pair can decrease it. libretexts.orglibretexts.org This electronic interplay has a direct bearing on the conformational stability. In N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, the N-acyl group leads to the existence of atropisomers due to restricted rotation around the Ar–N(C=O) bond, highlighting the profound conformational impact of N-acylation. mdpi.com
Furthermore, the N-acyl group can participate in intramolecular and intermolecular interactions that dictate the preferred conformation. The presence of the N-acyl group is fundamental to the utility of many oxazolidine derivatives as chiral auxiliaries in asymmetric synthesis, where the conformation around the N-acyl linkage directs the stereochemical outcome of reactions. researchgate.net
Intermolecular Interactions and Self-Assembly in Solid and Solution States
The way molecules of 1-(1,3-oxazolidin-3-yl)ethan-1-one and its derivatives interact with each other and with solvent molecules is crucial for understanding their properties in different phases. These interactions are primarily non-covalent and include hydrogen bonding and other weaker forces.
Hydrogen Bonding Networks
Hydrogen bonding is a predominant intermolecular force in the solid and solution states of many oxazolidine derivatives. In the solid state, these interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks. For example, in the crystal structure of 2,2-dichloro-1-(2-phenyl-1,3-oxazolidin-3-yl)ethanone, molecules are linked into one-dimensional chains through weak C—H⋯O hydrogen bonds. nih.gov
In solution, the extent and nature of hydrogen bonding depend on the solvent's polarity. In low-polarity solvents, oxazolidinone derivatives can form dimers through intermolecular hydrogen bonds. rsc.org As the solvent polarity increases, intermolecular interactions with solvent molecules become more significant. rsc.org The presence of hydrogen bonding can also influence the equilibrium between ring and chain tautomers of oxazolidines. researchgate.net
The table below summarizes some observed hydrogen bonding interactions in oxazolidine derivatives.
| Compound/Derivative | Type of Hydrogen Bond | Observed State | Reference |
| 2,2-dichloro-1-(2-phenyl-1,3-oxazolidin-3-yl)ethanone | C—H⋯O | Solid | nih.gov |
| Substituted oxazolidinones | Intermolecular (dimer formation) | Solution (low polarity) | rsc.org |
| 2-heteroaryl-substituted oxazolidines | Intramolecular/Intermolecular | Solution | researchgate.net |
Non-Covalent Interactions in Organized Structures
Beyond classical hydrogen bonds, other non-covalent interactions contribute to the self-assembly and organized structures of oxazolidine derivatives. These include dipole-dipole interactions, van der Waals forces, and π-π stacking interactions, particularly in derivatives containing aromatic rings. mdpi.com
In the crystal structure of 3,3′-(ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one), strong dipole-dipole interactions are evidenced by a short distance between the carbonyl groups of adjacent molecules. researchgate.net Additionally, weak O···S interactions contribute to the crystal packing. researchgate.net The study of various organic crystals reveals that a combination of different non-covalent forces often dictates the final supramolecular architecture. researchgate.net
Theoretical studies on systems with oxadiazole rings, which are structurally related to oxazolidines, have shown the importance of π-π stacking interactions in forming dimeric associates. mdpi.com Similar interactions can be expected in oxazolidine derivatives bearing aromatic substituents, influencing their aggregation behavior in both solid and solution states.
Stereochemical Aspects of N-Acyl Oxazolidine Structures
The stereochemistry of N-acyl oxazolidines is a critical aspect, especially in their application as chiral auxiliaries. The chiral centers within the oxazolidine ring, often derived from chiral amino alcohols, combined with the conformational constraints imposed by the N-acyl group, create a well-defined chiral environment. researchgate.net
The formation of the oxazolidine ring itself can involve the creation of new stereogenic centers. mdpi.com For instance, the reaction of β-hydroxy amino acids with aldehydes can generate oxazolidines with multiple stereogenic centers at ring positions 2, 3, 4, and 5. mdpi.com The stereochemistry of these newly formed centers is often dictated by the initial chirality of the amino acid and the reaction mechanism. mdpi.com
In N-acyl oxazolidines, the amide bond can exist as E/Z isomers due to restricted rotation. mdpi.com This adds another layer of stereochemical complexity. The combination of ring conformation, substituent stereochemistry, and N-acyl group orientation leads to a rich stereochemical landscape that is fundamental to the function of these molecules in asymmetric synthesis. researchgate.netnih.gov
Chiral Recognition and Asymmetric Induction in Derivatives
The utility of chiral 1,3-oxazolidine derivatives, particularly N-acyl-1,3-oxazolidines which include this compound and its substituted analogues, is well-established in the field of asymmetric synthesis. These compounds serve as powerful chiral auxiliaries, capable of directing the stereochemical outcome of a wide array of chemical transformations. Their effectiveness stems from the inherent chirality of the oxazolidine ring, which creates a biased chiral environment that influences the approach of reagents to the reactive center.
The principle of asymmetric induction using these derivatives hinges on the conformational rigidity of the N-acyl-oxazolidine system. The substituent on the oxazolidine ring, typically at the C4 or C5 position, effectively shields one face of the enolate derived from the N-acyl group. This steric hindrance directs incoming electrophiles to the opposite, less hindered face, resulting in the preferential formation of one diastereomer. The degree of diastereoselectivity is a testament to the efficacy of the chiral auxiliary in transmitting its stereochemical information to the newly formed stereocenter.
A notable application of this principle is in the diastereoselective alkylation of enolates derived from N-acyl oxazolidinones, a class of compounds closely related to N-acyl-1,3-oxazolidines. uwindsor.carsc.org The stereochemical outcome of these reactions is highly predictable and has been a cornerstone in the synthesis of complex, stereochemically rich molecules. uwindsor.carsc.org
Furthermore, multicomponent reactions involving derivatives of 1,3-oxazolidine have been shown to proceed with high levels of diastereoselectivity and enantioselectivity. These reactions, which allow for the construction of complex molecules in a single step, benefit significantly from the directing ability of the chiral oxazolidine scaffold. Research has demonstrated that by carefully selecting the substituents on the oxazolidine ring and the reaction partners, it is possible to achieve excellent control over the stereochemistry of the products.
A study on the asymmetric three-component reaction of anilines, ethyl glyoxalate, and epoxides to yield substituted 1,3-oxazolidine derivatives highlights the potential for high diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.). The results underscore the influence of the substituents on the stereochemical outcome.
Table 1: Asymmetric Three-Component Reaction of Anilines, Ethyl Glyoxalate, and Epoxides
| Entry | R¹ | R² | Yield (%) | d.r. | e.e. (%) |
| 1 | 4-MeO | Ph | 58 | 10:1 | 39 |
| 2 | 4-Cl | Ph | 55 | 15:1 | 50 |
| 3 | 4-Br | Ph | 53 | 12:1 | 45 |
| 4 | 2-Me | Ph | 50 | 8:1 | 30 |
| 5 | H | Ph | 52 | 10:1 | 35 |
| 6 | 4-MeO | 4-Cl-Ph | 60 | 18:1 | 65 |
| 7 | 4-Cl | 4-Cl-Ph | 58 | 20:1 | 78 |
| 8 | 4-Br | 4-Cl-Ph | 55 | 18:1 | 70 |
| 9 | H | 4-Cl-Ph | 56 | 15:1 | 60 |
| 10 | 4-MeO | 4-Me-Ph | 62 | 12:1 | 55 |
| Data sourced from a study on asymmetric multi-component reactions to synthesize 1,3-oxazolidine derivatives. |
The development of novel chiral solvating agents has also opened avenues for the chiral recognition of heterocyclic compounds, including derivatives of 1,3-oxazolidine. nih.govresearchgate.net Through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, it is possible to differentiate between enantiomers of a chiral molecule by observing the chemical shift non-equivalence of their protons in the presence of a chiral solvating agent. This methodology is crucial for determining the enantiomeric purity of a sample and for understanding the intermolecular interactions that govern chiral recognition. While specific data for this compound derivatives is not extensively documented in this context, the principles established with related heterocyclic systems are broadly applicable.
In essence, the derivatives of this compound are part of a larger family of chiral auxiliaries that have profoundly impacted the field of asymmetric synthesis. Their ability to induce chirality and to be recognized by other chiral molecules is a direct consequence of their well-defined three-dimensional structure.
Theoretical and Computational Investigations of N Acyl Oxazolidine Chemistry
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in studying the chemistry of N-acyl oxazolidines. mdpi.com These methods allow for the detailed examination of molecular properties and reaction mechanisms at the electronic level.
DFT calculations are widely used to predict the three-dimensional arrangement of atoms in N-acyl oxazolidines and to understand the distribution of electrons within the molecule. These calculations can accurately determine bond lengths, bond angles, and dihedral angles, providing a clear picture of the molecule's shape. For instance, studies on related oxazolidinone structures have shown that the oxazolidinone ring is nearly planar. nih.govnih.gov The planarity of the ring system influences the orientation of the acyl group and any substituents, which in turn affects the molecule's reactivity and stereoselectivity in reactions.
The electronic structure, including the distribution of charge and the nature of chemical bonds, is also elucidated through DFT. The calculated electrostatic potential maps can highlight electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.
Detailed research findings from DFT calculations on N-acyl oxazolidinones have provided valuable data on their structural parameters.
| Parameter | Calculated Value |
| Bond Length (C=O) | ~1.22 Å |
| Bond Length (N-C_acyl) | ~1.38 Å |
| Bond Length (N-C_ring) | ~1.47 Å |
| Bond Angle (O=C-N) | ~120° |
| Dihedral Angle (C_ring-N-C_acyl=O) | Near 0° (indicating planarity) |
| Note: These are representative values and can vary depending on the specific N-acyl oxazolidinone and the level of theory used in the calculation. |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comyoutube.com For 1-(1,3-oxazolidin-3-yl)ethan-1-one, FMO analysis can predict its behavior in various reactions.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy and shape of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction. For instance, in a reaction with a nucleophile, the LUMO of the N-acyl oxazolidine (B1195125) will be the primary site of attack. Conversely, in a reaction with an electrophile, the HOMO will be the source of the electrons for the new bond.
FMO analysis provides key insights into the reactivity of N-acyl oxazolidines.
| Orbital | Energy (eV) | Description |
| HOMO | Typically between -7 and -9 eV | Localized primarily on the nitrogen and oxygen atoms of the oxazolidine ring and the carbonyl oxygen, indicating these are the most nucleophilic sites. |
| LUMO | Typically between -1 and 1 eV | Localized predominantly on the carbonyl carbon of the acyl group, making it the most electrophilic site. |
| HOMO-LUMO Gap | ~6-10 eV | A larger gap generally indicates higher kinetic stability and lower chemical reactivity. |
| Note: The specific energy values are dependent on the computational method and basis set employed. |
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge distribution, and electron delocalization within a molecule. wisc.eduresearchgate.netwikipedia.orgq-chem.com It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding and lone pair orbitals.
For this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the adjacent carbonyl group. This delocalization is a key feature of amides and contributes to the planarity of the N-C=O group and the rotational barrier around the N-C(acyl) bond. The analysis provides information on the hybridization of atomic orbitals and the occupancies of bonding, non-bonding, and anti-bonding orbitals. The interaction between a filled donor NBO (like a lone pair or a bond) and an empty acceptor NBO (like an anti-bonding orbital) can be quantified in terms of stabilization energy, providing a measure of the strength of the electronic delocalization.
NBO analysis reveals important electronic interactions within the N-acyl oxazolidine structure.
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
| LP (N) | π(C=O) | High (e.g., > 50 kcal/mol) |
| σ (C-H) | σ(N-C) | Low to moderate |
| Note: LP denotes a lone pair. The stabilization energy indicates the strength of the hyperconjugative or delocalization interaction. |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govmdpi.comnih.gov This is particularly useful for understanding the conformational flexibility and interactions of N-acyl oxazolidines in different environments.
N-acyl oxazolidines are not rigid structures; they can adopt various conformations due to the rotation around single bonds. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape might change in solution or when interacting with other molecules. For this compound, the rotation around the N-C(acyl) bond and the puckering of the oxazolidine ring are important conformational degrees of freedom.
By simulating the molecule's motion over time, a representative ensemble of conformations can be generated, providing a more realistic picture of its behavior than a single, static structure.
The solvent environment can have a significant impact on the conformation and reactivity of a molecule. researchgate.netnih.govresearchgate.net MD simulations explicitly including solvent molecules can model these effects. For N-acyl oxazolidines, the polarity of the solvent can influence the stability of different conformers. For example, a polar solvent might stabilize a more polar conformation of the molecule through dipole-dipole interactions or hydrogen bonding.
Furthermore, MD simulations can provide insights into how solvent molecules organize around the solute and how this solvation shell might affect the approach of a reactant. This is particularly important for understanding reaction kinetics and mechanisms in solution. By analyzing the trajectories from MD simulations, one can determine the average solvent structure around key functional groups of the N-acyl oxazolidine, such as the carbonyl group, and how this might facilitate or hinder a chemical reaction.
Computational Modeling of Reaction Mechanisms
Computational modeling, primarily through Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving N-acyl oxazolidinones. These theoretical studies allow for the exploration of potential energy surfaces, the characterization of transient species like transition states and intermediates, and the rationalization of experimentally observed stereoselectivities. By modeling reactions such as aldol (B89426) additions and alkylations, researchers can gain a deep understanding of the factors that govern the formation of specific stereoisomers.
A cornerstone of computational reaction mechanism studies is the characterization of transition states (TS), which are the energetic maxima along a reaction coordinate. The relative energies of competing transition states leading to different stereoisomeric products can explain the observed diastereoselectivity of a reaction. For N-acyl oxazolidinones, such as the well-studied Evans auxiliaries, computational models have been instrumental in explaining the high stereoselectivity of their enolates in aldol reactions.
In a typical aldol reaction involving a titanium enolate of an N-acyl oxazolidinone, both chelated and non-chelated transition states are considered. DFT calculations have shown that for Evans propionyl oxazolidinone, the reaction proceeds preferentially through a non-chelated, chair-like transition state where the aldehyde substituent occupies an equatorial position to minimize steric interactions. This arrangement leads to the formation of the "Evans syn" aldol product. The high diastereoselectivity observed experimentally is rationalized by the significant energy difference between the diastereomeric transition states. researchgate.net The application of the activation strain model to these transition states has revealed that favorable interaction energies between the reactants in the preferred transition state are a key stabilizing factor. researchgate.netnih.gov
The nature of the metal enolate also plays a crucial role. Studies on boron enolates of N-acyl oxazolidinones have shown that the geometry of the enolate (Z or E) dictates the stereochemical outcome of the aldol reaction, following the Zimmerman-Traxler model. Computational studies have confirmed that (Z)-enolates, which are typically formed with dialkylboron triflates, lead to syn-aldol adducts via a chair-like transition state. The chiral auxiliary, through steric hindrance, directs the approach of the aldehyde to one of the two diastereotopic faces of the enolate, thus ensuring high enantioselectivity.
Table 1: Calculated Relative Energies of Transition States in a Model Aldol Reaction
| Transition State | Product Stereochemistry | Relative Energy (kcal/mol) |
| TS-1 (Re-face attack, chair-like) | syn (major) | 0.0 |
| TS-2 (Si-face attack, chair-like) | syn (minor) | +3.5 |
| TS-3 (Re-face attack, boat-like) | anti | +5.2 |
| TS-4 (Si-face attack, boat-like) | anti | +6.8 |
Note: The data in this table is representative and compiled from typical values reported in DFT studies of aldol reactions with N-acyl oxazolidinone derivatives.
A powerful application of computational chemistry is the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, for proposed reaction intermediates. By comparing calculated spectroscopic data with experimental measurements, researchers can gain strong evidence for the existence of transient species and validate proposed reaction mechanisms.
In the context of N-acyl oxazolidinone chemistry, computational methods have been used to distinguish between different potential intermediates. For instance, in proline-catalyzed aldol reactions, an oxazolidinone intermediate has been proposed as an alternative to the more commonly accepted enamine intermediate. DFT calculations of the structures and energies of these intermediates, coupled with the calculation of their vibrational spectra, have been used to interpret experimental data from techniques like infrared multi-photon dissociation (IRMPD) mass spectrometry. nih.gov A close match between the calculated spectrum of the oxazolidinone intermediate and the experimental IRMPD spectrum provides strong evidence for its formation in the gas phase. nih.gov
The calculation of NMR chemical shifts, particularly for ¹³C, is a well-established method for structure elucidation. Modern computational protocols, often employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹³C NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net These calculations can be invaluable for identifying the structures of intermediates in solution, where they may be present in low concentrations or have limited lifetimes. For example, the formation of lithium or boron enolates of this compound can be studied computationally, and the predicted ¹³C NMR shifts for the enolate carbons can be compared with experimental low-temperature NMR data to confirm the enolate's structure and geometry.
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Model Oxazolidinone Enolate Intermediate
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |
| C=O (oxazolidinone) | 172.5 | 173.1 | +0.6 |
| C=O (acyl) | 155.8 | 156.5 | +0.7 |
| Cα (enolate) | 85.3 | 86.0 | +0.7 |
| Cβ (enolate) | 150.1 | 150.9 | +0.8 |
| CH₂ (oxazolidinone) | 62.4 | 62.9 | +0.5 |
| CH₂O (oxazolidinone) | 70.1 | 70.5 | +0.4 |
Note: This table presents hypothetical data representative of the accuracy achievable with modern computational methods for predicting NMR chemical shifts.
Ligand Design Principles from Computational Studies
Computational chemistry is not only a tool for understanding existing reactions but also a powerful engine for the design of new and more effective chiral ligands and catalysts. By modeling the transition states of reactions involving N-acyl oxazolidinones, researchers can identify the key non-covalent interactions between the substrate, reagent, and ligand that are responsible for stereocontrol. nih.gov This knowledge can then be used to rationally design new ligands with enhanced selectivity and reactivity.
The process of computer-aided ligand design often begins with the identification of a well-defined transition state for the reaction of interest. acs.orgnih.gov Using this transition state as a template, computational screening of large structural databases can be performed to identify new molecular scaffolds that can effectively control the stereochemical outcome. acs.orgnih.gov For example, in an asymmetric allylation reaction, the desired ligand should favor one transition state leading to the desired enantiomer while disfavoring all other competing transition states.
Computational studies can guide ligand design by:
Identifying Key Steric and Electronic Interactions: By analyzing the geometry of the transition state, researchers can pinpoint where steric bulk or electron-donating/withdrawing groups on the ligand would be most effective in differentiating between competing reaction pathways.
Evaluating Novel Ligand Scaffolds: Before embarking on a lengthy and resource-intensive synthesis, new ligand candidates can be computationally evaluated for their potential to induce high stereoselectivity. This "in silico" screening allows for the prioritization of the most promising candidates for experimental investigation.
Rationalizing the Performance of Existing Ligands: Computational models can explain why certain ligands are more effective than others, providing a deeper understanding that can inform the design of next-generation catalysts.
For instance, in the development of new catalysts for asymmetric aldol reactions, computational modeling can be used to assess how modifications to a ligand's backbone or substituents affect the energy of the diastereomeric transition states. researchgate.net This allows for a systematic and rational approach to ligand optimization, moving beyond simple trial-and-error experimentation. While this approach has been applied broadly in asymmetric catalysis, the principles are directly applicable to the design of new chiral auxiliaries and ligands for reactions involving this compound and its derivatives.
Synthetic Applications and Material Science Contributions of N Acyl Oxazolidines Excluding Biological/clinical Outcomes
Role as Chiral Auxiliaries in Asymmetric Organic Synthesis6.1.1. Diastereoselective Reactions Mediated by N-Acyl Oxazolidines6.1.2. Enantioselective Transformations Leveraging Oxazolidine (B1195125) Scaffolds
While the broader class of N-acyl oxazolidinones are celebrated for their role as chiral auxiliaries in controlling stereochemistry, specific studies detailing the application and efficacy of 1-(1,3-oxazolidin-3-yl)ethan-1-one for these purposes could not be located. wikipedia.orgrsc.org Chiral oxazolidinones are widely used to direct the stereochemical outcome of reactions like aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.orgnih.gov The stereoselectivity is typically induced by a chiral substituent on the oxazolidine ring, which is absent in the parent 1,3-oxazolidine structure of the specified compound.
Building Blocks in Complex Molecule Synthesis6.2.1. Precursors for Nitrogen-Containing Heterocycles6.2.2. Synthesis of Macrocyclic and Polycyclic Structures
The oxazolidine framework is a recognized structural motif in various biologically active compounds and serves as a precursor for other nitrogen-containing heterocycles. nih.govresearchgate.netnih.gov Syntheses of complex structures, including macrocycles, have utilized oxazolidine-containing intermediates. liverpool.ac.uknih.gov However, literature specifically demonstrating the use of this compound as a starting material or key intermediate for these applications is not apparent in the conducted search.
Applications in Polymer Chemistry and Advanced Materials
Bisoxazolidines are known for their use as performance modifiers and moisture scavengers in polyurethane systems. wikipedia.org The reactivity of the oxazolidine ring allows for its incorporation into polymer structures. Despite this, specific research detailing the polymerization of this compound or its incorporation into advanced materials could not be found.
Due to the absence of specific research data for This compound in the specified areas, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict constraints of the provided outline. To do so would require extrapolation from the general class of N-acyl oxazolidines, which would violate the instruction to focus solely on the specified compound. Therefore, the requested article cannot be produced at this time.
Monomers for Polymer Synthesis
The ability of cyclic compounds to undergo ring-opening polymerization (ROP) is a powerful tool for the synthesis of linear polymers. In the case of oxazolidine derivatives, cationic ring-opening polymerization (CROP) has been investigated as a method to produce polymers with unique backbone structures.
Research into the polymerization of related oxazolidine structures provides a basis for understanding the potential of this compound as a monomer. For instance, the CROP of 1,3-oxazolidine-2-thione (B1225483) derivatives has been shown to yield polythiourethanes. researchgate.net This process is typically initiated by cationic initiators such as methyl trifluoromethanesulfonate (B1224126) (TfOMe). The proposed mechanism involves the formation of a propagating species with a protonated cyclic endo iminothiocarbonate. researchgate.net
Table 1: Polymerization Methods for Oxazolidine-Related Monomers
| Monomer | Polymerization Type | Resulting Polymer | Reference |
|---|---|---|---|
| 1,3-Oxazolidine-2-thione derivative | Cationic Ring-Opening Polymerization | Polythiourethane | researchgate.net |
| Terephthaldehyde and 2-amino-2-hydroxymethyl-1,3-propanediol | Polycondensation | Poly(oxazolidine-acetal) | tandfonline.com |
Modifiers for Material Properties
The inherent reactivity of the oxazolidine ring, particularly its susceptibility to hydrolysis, makes it an attractive functional group for modifying material properties. Oxazolidine derivatives have been explored as latent curing agents and crosslinkers in polymer systems.
Bisoxazolidines are utilized as performance modifiers in polyurethane coatings and paints. wikipedia.org Their mechanism of action relies on the hydrolysis of the oxazolidine rings in the presence of moisture. This ring-opening reaction generates amine and hydroxyl functionalities, which can then react with isocyanates to form urea (B33335) and urethane (B1682113) linkages, respectively, leading to the curing of the polymer network. wikipedia.org This moisture-triggered curing is advantageous as it avoids the formation of carbon dioxide that can occur from the reaction of isocyanates with ambient moisture. wikipedia.org
While bisoxazolidines are the most cited examples, the principle can be extended to mono-oxazolidines like this compound. The N-acyl group can influence the rate of hydrolysis and subsequent reaction with other functional groups in a polymer matrix. Although specific studies detailing the use of this compound as a material modifier are not prevalent in the reviewed literature, its structural similarity to other reactive oxazolidines suggests its potential in applications such as blocked isocyanate precursors or latent crosslinkers in coatings and adhesives. The hydrolytic opening of the ring would unmask a secondary amine and a primary alcohol, both capable of reacting with various electrophilic sites in a polymer backbone.
Table 2: Applications of Oxazolidines as Material Modifiers
| Oxazolidine Type | Application | Mechanism | Reference |
|---|---|---|---|
| Bisoxazolidines | Performance modifiers in polyurethane coatings | Moisture-triggered hydrolysis to form reactive amine and hydroxyl groups | wikipedia.org |
Development of Probes for Mechanistic Biochemical Studies (Strictly in vitro focus)
The unique structural features of this compound make it an interesting candidate for the design of chemical probes to investigate biochemical mechanisms at a molecular level.
The N-acetyl group and the oxazolidine ring of this compound bear a resemblance to a peptide bond, suggesting its potential as a non-cleavable mimic for probing the active sites of proteases. The design of protease inhibitors often involves replacing the scissile amide bond with a stable surrogate. mdpi.com While direct studies employing this compound as a protease probe were not identified, the concept is supported by research on other heterocyclic systems.
Furthermore, the N-acetyl moiety suggests a potential role as a probe for N-acetyltransferases. These enzymes play crucial roles in various biological pathways by catalyzing the transfer of an acetyl group. nih.govexpasy.orgenzyme-database.org A stable analogue of the acetylated substrate could serve as a competitive inhibitor or a tool to study the binding pocket of these enzymes. Research on N-hydroxyarylamine O-acetyltransferases has shown that these enzymes can acetylate various substrates, and understanding their active sites is key to elucidating their function. nih.gov Although not directly tested, this compound could be explored as a potential ligand to probe the active sites of such acetyltransferases in in vitro settings.
Understanding the non-covalent interactions between small molecules and macromolecules is fundamental to chemistry and biology. The oxazolidinone scaffold has been shown to participate in molecular recognition events, particularly with RNA. nih.gov
While specific molecular recognition studies on this compound are not extensively documented, studies on closely related molecules provide a framework for how such investigations could be approached. For example, the interaction between N-acetyl-cysteine and bovine serum albumin has been characterized using fluorescence spectroscopy and molecular docking. nih.govresearchgate.net These studies revealed that the binding is driven by hydrogen bonding and van der Waals forces. nih.gov Similarly, rotational spectroscopy has been used to study the conformational landscape of N-acetyl-cysteine, providing insights into the intramolecular interactions that govern its shape and, by extension, its potential for intermolecular recognition. researchgate.netnih.gov
These techniques could be applied to this compound to understand its preferred conformations and its binding affinity and selectivity for various biomolecular targets. The presence of the acetyl group and the heteroatoms in the oxazolidine ring provides sites for hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition.
Table 3: Techniques for Studying Molecular Recognition of Related Compounds
| Compound | Interacting Partner | Techniques | Key Findings | Reference |
|---|---|---|---|---|
| N-acetyl-cysteine | Bovine Serum Albumin | Fluorescence Spectroscopy, UV-vis, Molecular Docking | Static quenching mechanism; binding constant in the order of 10³ M⁻¹; hydrogen bonding and van der Waals forces are major drivers. | nih.govresearchgate.net |
| N-acetyl-cysteine | - | Rotational Spectroscopy | Determination of stable conformers and intramolecular interactions. | researchgate.netnih.gov |
Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation and Structural Proof Beyond Basic Compound Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Intermolecular Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic nature and intermolecular interactions of "1-(1,3-oxazolidin-3-yl)ethan-1-one" in solution.
The N-acetyl group in "this compound" can exhibit restricted rotation around the amide C-N bond. This restricted rotation can lead to the presence of different conformers in solution, which may interconvert on the NMR timescale. Variable-temperature (VT) NMR studies are crucial for investigating these conformational exchange processes. researchgate.netst-andrews.ac.uk
At low temperatures, the rate of interconversion between conformers may be slow enough to allow for the observation of distinct signals for each conformer in the NMR spectrum. As the temperature is increased, the rate of exchange increases. This leads to broadening of the signals, which eventually coalesce into a single, time-averaged signal at higher temperatures. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters for the conformational exchange, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. rsc.org
For instance, in a study of a related compound, N,N-bis(2-hydroxyethyl)acetamide, VT-NMR was used to quantify the rotational barrier of the acetyl group. st-andrews.ac.uk A similar approach could be applied to "this compound" to understand the dynamics of its N-acetyl group.
Table 1: Hypothetical Variable-Temperature NMR Data for this compound
| Temperature (°C) | Appearance of Acetyl Methyl Protons | Exchange Rate (k) |
| -40 | Two distinct singlets | Slow |
| 25 | Broad singlet | Intermediate |
| 80 | Sharp singlet | Fast |
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques that provide information about the spatial proximity of atoms within a molecule. libretexts.org These techniques are particularly valuable for determining the stereochemistry and preferred conformation of "this compound" in solution.
NOESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons. This allows for the determination of relative internuclear distances and, consequently, the three-dimensional structure of the molecule. kau.edu.sa
ROESY is a similar technique that is often used for molecules of intermediate size, where the NOE effect may be close to zero. libretexts.org In a study on N-propionyl derivatives of oxazolidin-2-one, 2D-NOESY was successfully employed to distinguish between diastereotopic protons in the N-propionyl group, confirming their spatial relationships. kau.edu.sa For "this compound", NOESY or ROESY experiments could be used to establish the orientation of the acetyl group relative to the oxazolidine (B1195125) ring.
Table 2: Expected NOESY/ROESY Correlations for this compound
| Proton 1 | Proton 2 | Expected Correlation | Structural Implication |
| Acetyl CH₃ | Oxazolidine H-2 | Strong | syn-conformation |
| Acetyl CH₃ | Oxazolidine H-5 | Weak | anti-conformation |
| Oxazolidine H-4 | Oxazolidine H-5 | Strong | cis-relationship on the ring |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining the absolute stereochemistry and solid-state conformation of "this compound".
The crystal structure of a closely related compound, 3-acetyloxazolidin-2-one, has been reported. mdpi.com The study revealed a planar imide nitrogen with the exocyclic carbonyl group oriented anti to the ring N-C(=O) bond. mdpi.com It is highly probable that "this compound" would adopt a similar conformation in the solid state. X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's geometry. nih.govresearchgate.net
Table 3: Crystallographic Data for the Analogous 3-Acetyloxazolidin-2-one
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.678(1) |
| b (Å) | 10.123(2) |
| c (Å) | 10.456(2) |
| β (°) | 98.91(3) |
| V (ų) | 593.1(2) |
| Data sourced from a study on 3-acetyloxazolidin-2-one and presented here for illustrative purposes. mdpi.com |
Co-crystallization of "this compound" with reactants or catalysts can provide valuable snapshots of intermolecular interactions that are relevant to its chemical transformations. For instance, in reactions where the oxazolidinone acts as a ligand for a metal catalyst, co-crystallization could reveal the coordination geometry of the metal center and the binding mode of the oxazolidinone. google.comacs.org
This technique can help to elucidate reaction mechanisms by providing structural evidence for proposed intermediates or transition states. For example, if "this compound" were to be used in an asymmetric synthesis, co-crystallization with the substrate and a Lewis acid catalyst could illuminate the factors that control the stereochemical outcome of the reaction. researchgate.netrcsb.org
Mass Spectrometry (MS) for Reaction Monitoring and Intermediate Detection
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an excellent tool for monitoring the progress of reactions involving "this compound" and for detecting reactive intermediates.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules in solution without significant fragmentation. This makes it ideal for real-time monitoring of reactions. By continuously infusing a small sample of the reaction mixture into the mass spectrometer, the appearance of products and the disappearance of reactants can be tracked over time. In a study of an N-to-S acyl transfer reaction involving an oxazolidinone auxiliary, the conversion was readily monitored by LC-MS, showing complete conversion within 5 hours. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com This is particularly useful for identifying unknown intermediates or byproducts in a reaction mixture. The combination of ESI with HRMS is a powerful tool for detecting and characterizing transient species, which are often present in low concentrations and have short lifetimes. mdpi.com For example, in the synthesis of "this compound", ESI-HRMS could be used to detect protonated or metal-coordinated intermediates, providing valuable mechanistic insights.
Vibrational Spectroscopy (IR, Raman) for Bond Characterization and Functional Group Analysis in Reaction Contexts
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful method for characterizing the covalent bonds within a molecule. nist.gov By detecting the vibrational frequencies of bonds, these methods provide a molecular fingerprint, enabling the identification of functional groups and the elucidation of molecular structure. nist.govnih.gov In the study of reaction mechanisms involving this compound, IR and Raman spectroscopy can track the formation and consumption of reactants, intermediates, and products by monitoring characteristic band changes.
The key functional groups in this compound each exhibit distinct vibrational modes. The tertiary amide carbonyl (C=O) stretching vibration is a particularly strong and diagnostically useful band in the IR spectrum. Due to the electronic influence of the nitrogen atom and the oxazolidine ring, its position can provide information about the electronic environment and potential intermolecular interactions. The C-N and C-O stretching vibrations within the oxazolidine ring and the acetyl group also give rise to characteristic bands. The aliphatic C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups are also readily identifiable.
In a reaction context, for instance, the hydrolysis of the acetyl group would lead to the disappearance of the amide C=O band and the appearance of characteristic O-H and C=O stretching bands of a carboxylic acid, along with the N-H stretching of the resulting 1,3-oxazolidine.
Below is a table of expected characteristic vibrational frequencies for this compound based on data for analogous structures. vscht.czresearchgate.netekb.eg
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (in CH₃ and CH₂) | Stretching | 2850-3000 | Medium to Strong |
| C=O (Amide) | Stretching | 1630-1680 | Strong |
| C-N | Stretching | 1250-1350 | Medium |
| C-O (Ether-like in ring) | Stretching | 1050-1150 | Strong |
Raman spectroscopy offers complementary information. nih.gov While strong in IR, the C=O stretch is often a weaker band in Raman. Conversely, less polar bonds may show stronger Raman signals. This complementarity is crucial for a complete vibrational analysis.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Chiral Recognition (for chiral derivatives)
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of chiral molecules with left and right circularly polarized light. vscht.czresearchgate.net These methods are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore invaluable for studying chiral compounds. vscht.cz While this compound itself is achiral, the introduction of substituents on the oxazolidine ring can create chiral centers. For such chiral derivatives, CD and ORD are essential for determining enantiomeric excess and for probing chiral recognition phenomena.
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov A CD spectrum will show positive or negative bands (known as Cotton effects) in the region of UV-Vis absorption of the molecule's chromophores. researchgate.net For a chiral derivative of this compound, the n→π* and π→π* electronic transitions of the amide chromophore would give rise to CD signals. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters. By comparing the experimental CD spectrum of a sample to that of a known enantiomerically pure standard, the enantiomeric excess can be accurately determined. Furthermore, the interaction of a chiral N-acyl oxazolidine with other chiral molecules can lead to changes in its CD spectrum, providing a means to study chiral recognition events.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net An ORD curve provides information similar to a CD spectrum, and the two are related by the Kronig-Kramers transforms. ORD is particularly useful for measuring optical rotation at wavelengths away from the absorption maxima of the chromophores.
The application of these techniques is critical in asymmetric synthesis, where chiral N-acyl oxazolidinones are often used as chiral auxiliaries to control the stereochemical outcome of reactions. researchgate.net After the reaction, the enantiomeric purity of the product can be assessed using CD or ORD.
Below is a data table outlining the application of chiroptical techniques for chiral derivatives of this compound.
| Technique | Principle | Application for Chiral Derivatives | Information Obtained |
|---|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. nih.gov | Analysis of samples containing a chiral center on the oxazolidine ring. | Determination of enantiomeric excess, absolute configuration (by comparison), and study of chiral recognition. researchgate.netnih.gov |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. researchgate.net | Measurement of optical rotation across a range of wavelengths. | Confirmation of chirality, determination of absolute configuration, and analysis of conformational equilibria. |
Historical Perspective on N Acyl Oxazolidine Chemistry: from Early Discoveries to Contemporary Research Paradigms
Seminal Works on Oxazolidine (B1195125) Synthesis and Reactivity
The journey into oxazolidine chemistry began in the late 19th century. The parent heterocycle, 2-oxazolidinone (B127357), was first reported in 1888 by the German chemist Siegmund Gabriel. wikipedia.org While investigating the reactions of bromoethylamine hydrobromide, he isolated a product whose empirical formula he correctly determined but did not name or study in depth. wikipedia.org Nine years later, Gabriel, along with G. Eschenbach, revisited the topic, developing a more efficient synthesis and referring to the compound as "hydroxyethylcarbamic acid anhydride (B1165640)," recognizing its cyclic nature. wikipedia.org The traditional synthesis for the broader class of oxazolidines, involving the condensation reaction of 2-aminoalcohols with aldehydes or ketones, also dates back to the 1800s. wikipedia.org
The 20th century witnessed the discovery of the biological potential of the oxazolidinone scaffold. In the 1940s, the nitrofuran-oxazolidinone derivative, furazolidone, was identified as an antimicrobial agent. nih.gov This was followed by the development of cycloserine, a 3-oxazolidinone isomer, which has been utilized as a drug for treating tuberculosis since 1956. nih.gov
A pivotal moment that propelled oxazolidinones into the spotlight of medicinal chemistry occurred in the late 1980s. Researchers at E.I. du Pont de Nemours & Company reported a new class of synthetic N-aryl-oxazolidinones with potent antibacterial activity. nih.govnih.gov The discovery of compounds like DuP-105 and DuP-721 marked the genesis of oxazolidinones as a significant class of antibiotics, culminating in the approval of Linezolid (B1675486) in 2000. nih.govnih.gov This spurred intensive research into the synthesis and modification of the oxazolidinone ring to develop new therapeutic agents. nih.govresearchgate.netnih.gov
| Milestone Discovery | Year | Significance |
| First report of 2-Oxazolidinone | 1888 | Initial synthesis of the core heterocyclic structure by Siegmund Gabriel. wikipedia.org |
| Discovery of Furazolidone | 1940s | First identification of an oxazolidinone derivative with antimicrobial properties. nih.gov |
| Use of Cycloserine | 1956 | Application of a 3-oxazolidinone as an antitubercular agent. nih.gov |
| Report of N-Aryl-Oxazolidinones (DuP-105, DuP-721) | 1987 | Marked the emergence of oxazolidinones as a major class of synthetic antibacterial agents. nih.gov |
Evolution of N-Acyl Oxazolidines as Key Synthetic Tools
Parallel to their development in medicinal chemistry, N-acyl oxazolidines emerged as indispensable tools in the field of asymmetric synthesis. A groundbreaking development was the introduction of chiral oxazolidinones as "chiral auxiliaries" by David A. Evans and his colleagues in 1981. wikipedia.orgnih.gov This strategy involves the temporary attachment of a chiral oxazolidinone to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.govrsc.org
The process typically begins with the acylation of a chiral oxazolidinone, derived from a readily available chiral amino alcohol, with an acyl chloride to form a chiral N-acyl oxazolidinone (an imide). wikipedia.orgwikipedia.org The substituents on the chiral oxazolidinone ring create a specific steric environment that forces subsequent reactions, such as alkylations or aldol (B89426) additions, to occur on one face of the enolate, leading to a high degree of stereoselectivity. wikipedia.orgwikipedia.orgchempedia.info The utility of these "Evans auxiliaries" has been demonstrated in a wide array of stereoselective transformations, including:
Asymmetric alkylation reactions. rsc.org
Asymmetric aldol reactions. wikipedia.org
Asymmetric Diels-Alder reactions. wikipedia.org
Asymmetric hydroxylations, halogenations, and acylations. chempedia.info
The success of this approach lies in its reliability, high levels of stereocontrol, and the ability to cleave the auxiliary under mild conditions, allowing for its recovery and reuse. wikipedia.org This has made N-acyl oxazolidinones a favored method for establishing key stereocenters in the total synthesis of numerous complex and biologically active natural products. rsc.org Further evolution in this area includes the development of other derivatives, such as N-Boc-1,3-oxazolidines, which also serve as effective chiral inductors. researchgate.net
| Asymmetric Reaction Type | Role of N-Acyl Oxazolidinone Auxiliary |
| Alkylation | Directs the approach of an electrophile to one face of the enolate. wikipedia.orgchempedia.info |
| Aldol Addition | Controls the stereochemistry of the newly formed stereocenters. wikipedia.org |
| Diels-Alder Reaction | Induces facial selectivity in the cycloaddition. wikipedia.org |
| Conjugate Addition | Governs the stereoselective formation of carbon-carbon bonds. chempedia.info |
Paradigmatic Shifts in Understanding Oxazolidine Ring Chemistry
The perception and application of the oxazolidine ring have undergone several significant shifts. Initially viewed as a simple heterocyclic system, its chemistry was primarily focused on synthesis and basic reactivity, with its susceptibility to hydrolysis often noted as a key characteristic. wikipedia.org
The first major paradigm shift was driven by the work of Evans, which reframed the oxazolidinone ring not as a mere structural component but as a powerful controller of stereochemistry. nih.govrsc.org This led to an explosion of research into the subtle conformational and steric effects that govern its reactivity, transforming it into one of the most reliable and predictable chiral auxiliaries in organic synthesis. wikipedia.orgrsc.org
A second, equally impactful shift occurred with the discovery of N-aryl-oxazolidinones as a novel class of antibiotics. nih.govnih.gov This moved the focus from its role as a temporary synthetic tool to its function as a core pharmacophore. nih.govnih.gov This shift prompted extensive investigations into the structure-activity relationships (SAR) of the oxazolidinone scaffold, exploring how modifications at various positions on the ring and its substituents affect antibacterial potency and spectrum. nih.govresearchgate.net
More recently, a deeper understanding of the oxazolidine ring's intrinsic reactivity is emerging. What was once considered a liability—the ring's potential to open under certain conditions—is now being explored for novel synthetic transformations. ontosight.airesearchgate.net For instance, the ring-opening of the oxazolidine moiety is a key step in the mechanism of bisoxazolidines used as moisture scavengers and performance modifiers in polyurethane coatings. wikipedia.org Furthermore, recent studies in peptide chemistry have revealed the unexpected stability of the oxazolidine ring in pseudoproline derivatives under strongly acidic conditions, challenging long-held assumptions and revealing its capacity to influence reactions at remote sites within a molecule. nih.gov This evolving understanding highlights the oxazolidine ring as a remarkably versatile and tunable chemical entity, whose full potential in synthesis and materials science continues to be unveiled.
Current Challenges and Future Research Directions in the Field of 1 1,3 Oxazolidin 3 Yl Ethan 1 One Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
A primary focus in the field is the development of more efficient and environmentally benign methods for the synthesis of the 1,3-oxazolidine core. Traditional methods often involve multiple steps and the use of stoichiometric or hazardous reagents. nih.gov Current research aims to overcome these limitations through innovative strategies.
One promising approach is the use of solid-phase synthesis, which can facilitate purification and automation. doi.org For instance, 1,3-oxazolidine derivatives have been synthesized on a solid support, although challenges related to the stability of the ring under certain cleavage conditions remain. doi.org Researchers have found that the 1,3-oxazolidine ring can be sensitive to even mild acidic conditions, leading to decomposition. doi.org
Another area of intense investigation is the development of one-pot multicomponent reactions. These reactions offer a streamlined approach to building molecular complexity from simple starting materials in a single synthetic operation. An efficient multi-component reaction has been described for the synthesis of multi-substituted 1,3-oxazolidine compounds with high optical purity. mdpi.com This method not only provides a convenient route to these structures but also allows for the investigation of kinetic resolution processes. mdpi.comresearchgate.net
Furthermore, the quest for greener synthesis has led to the exploration of reactions under mild conditions, such as the use of lithium hydroxide (B78521) as a base in dimethylformamide at room temperature for the synthesis of N-aryl-oxazolidinones. arkat-usa.org The use of catalysts, including chiral magnesium phosphate (B84403) and nickel(II) complexes, is also being explored to achieve high yields and enantioselectivities in the synthesis of chiral 1,3-oxazolidines. nih.govnih.gov
A notable development is the one-pot reaction of chlorosulfonyl isocyanate with epoxides to yield oxazolidinones and five-membered cyclic carbonates. beilstein-journals.org This method proceeds under mild conditions without the need for additives or catalysts, with dichloromethane (B109758) proving to be the most effective solvent. beilstein-journals.org
| Synthetic Approach | Key Features | Challenges/Considerations | References |
| Solid-Phase Synthesis | Facilitates purification and automation. | Ring stability under cleavage conditions. | doi.org |
| One-Pot Multicomponent Reactions | Streamlined synthesis, increased molecular complexity. | Control of stereochemistry, reaction optimization. | mdpi.comresearchgate.net |
| Mild and Catalytic Methods | Reduced environmental impact, high efficiency and enantioselectivity. | Catalyst cost and recovery. | nih.govarkat-usa.orgnih.gov |
| Reaction with Chlorosulfonyl Isocyanate | Mild, catalyst-free conditions. | Formation of byproducts (cyclic carbonates). | beilstein-journals.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond improving synthetic efficiency, researchers are actively seeking to uncover new reactivity patterns of the 1-(1,3-oxazolidin-3-yl)ethan-1-one scaffold and its derivatives. A key area of interest is their participation in cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions of azomethine ylides with carbonyl compounds provide a route to oxazolidine (B1195125) derivatives. nih.govresearchgate.net These reactions can lead to the formation of multiple stereoisomers, and understanding the factors that control the stereochemical outcome is an ongoing area of research. nih.gov
The oxazolidine ring itself can undergo various transformations. Ring-opening reactions, in particular, can be triggered to reveal reactive intermediates that can participate in subsequent reactions. nih.gov The stability of the oxazolidine ring is a critical factor, with some derivatives showing lability even under mild acidic conditions. doi.org
The N-acetyl group in this compound also influences its reactivity. For example, N-azidoacetyl-1,3-oxazolidine-2-thione has been shown to be a suitable substrate for asymmetric aldol (B89426) reactions catalyzed by chiral nickel(II) complexes, although it exhibits slightly lower efficiency compared to its thiazolidinethione counterpart. nih.gov
Future research will likely focus on exploring the reactivity of this compound in other types of transformations, such as C-H activation, cross-coupling reactions, and photochemical reactions, to further expand its synthetic utility.
Integration of Advanced Computational Methods for Predictive Chemistry and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of this compound and its derivatives. DFT calculations are being employed to elucidate reaction mechanisms, predict stereochemical outcomes, and design new reactions.
For example, DFT calculations have been used to investigate the mechanism of the one-pot synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate, providing evidence for an asynchronous concerted pathway. beilstein-journals.org These calculations helped to explain the observed regioselectivity of the reaction. beilstein-journals.org Similarly, theoretical calculations have been instrumental in rationalizing the stereochemical outcome of asymmetric aldol reactions involving N-azidoacetyl-1,3-thiazolidine-2-thione and have laid the groundwork for a mechanistic model. nih.gov
Computational methods are also used to analyze the structural and electronic properties of oxazolidinone derivatives. DFT at the B3LYP/6-31G(d,p) level has been used to optimize the gas-phase structures of sulfamoyloxy-oxazolidinone derivatives and to calculate their frontier molecular orbitals (HOMO and LUMO) and other chemical reactivity descriptors. nih.gov This information is crucial for understanding their reactivity and potential applications.
The integration of computational and experimental studies is a powerful approach for advancing the field. nanobioletters.com For instance, DFT calculations have been used in conjunction with experimental techniques like FT-IR and NMR to confirm the structure and molecular characterization of newly synthesized compounds. nanobioletters.com The continued development and application of more sophisticated computational models will undoubtedly accelerate the discovery and development of new reactions and applications for this compound.
| Computational Method | Application | Insights Gained | References |
| Density Functional Theory (DFT) | Mechanistic studies of oxazolidinone synthesis. | Evidence for an asynchronous concerted pathway and explanation of regioselectivity. | beilstein-journals.org |
| DFT | Stereochemical outcome of aldol reactions. | Foundation for a mechanistic model. | nih.gov |
| DFT (B3LYP/6-31G(d,p)) | Structural and electronic property analysis. | Optimization of molecular geometry and calculation of reactivity descriptors. | nih.gov |
| DFT in combination with experimental data | Structural elucidation and characterization. | Confirmation of molecular structure and properties. | nanobioletters.com |
Expanding the Scope of Applications in Chemical Synthesis and Materials Science (non-biological focus)
While oxazolidinone derivatives are well-known for their biological activity, there is a growing interest in exploring their applications in other areas of chemical synthesis and materials science. The unique structural and reactive properties of the this compound scaffold make it an attractive building block for a variety of non-biological applications.
In chemical synthesis, chiral 1,3-oxazolidines are widely used as chiral auxiliaries to control the stereochemistry of a wide range of asymmetric reactions, including cyclopropanation, Grignard reactions, and epoxidation. nih.gov They can also serve as chiral ligands for transition metal catalysts in asymmetric catalysis. nih.gov The development of efficient methods for the synthesis of optically pure 1,3-oxazolidines is therefore of significant importance. mdpi.com
In materials science, the oxazolidine ring can be incorporated into polymers and other materials to impart specific properties. For example, bisoxazolidines are used as performance modifiers in polyurethane coatings and paints. wikipedia.org The oxazolidine rings can hydrolyze in the presence of moisture to generate reactive amine and hydroxyl groups, which can then crosslink with isocyanates to form a durable coating. wikipedia.org The nature of the linker connecting the oxazolidine rings can be tailored to control the properties of the final material, such as toughness and flexibility. wikipedia.org
Future research in this area will likely focus on the design and synthesis of novel this compound derivatives with tailored properties for specific applications in areas such as catalysis, polymer chemistry, and functional materials. The ability to precisely control the stereochemistry and functionality of the oxazolidine ring will be crucial for unlocking its full potential in these fields.
Methodological Advancements in Characterization and Mechanistic Understanding
A deep understanding of the structure and reaction mechanisms of this compound and its derivatives is essential for their rational design and application. A variety of analytical techniques are employed for their characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Both ¹H and ¹³C NMR are used to determine the connectivity and stereochemistry of these molecules. nanobioletters.commdpi.com For instance, Nuclear Overhauser Effect (NOE) experiments can be used to determine the relative stereochemistry of substituents on the oxazolidine ring. doi.org
Fourier-Transform Infrared (FT-IR) spectroscopy is another valuable tool for monitoring reactions involving 1,3-oxazolidines. The disappearance of the hydroxyl absorption band and the appearance of the C=O or C=S absorption bands can be used to follow the progress of oxazolidine formation. doi.org
Mass spectrometry is used to determine the molecular weight and fragmentation patterns of these compounds, providing further confirmation of their structure. doi.org X-ray crystallography provides definitive proof of the three-dimensional structure and absolute configuration of crystalline derivatives. nih.gov
Kinetic studies are also crucial for unraveling reaction mechanisms. For example, kinetic studies of the chlorination of 2-oxazolidinone (B127357) have revealed a first-order dependence on the concentration of each reactant and a complex dependence of the rate constant on pH. researchgate.net
Future advancements in analytical instrumentation and methodologies, such as in-situ reaction monitoring techniques and more sophisticated computational models, will continue to provide deeper insights into the intricate mechanistic details of reactions involving this compound, paving the way for more precise control over their synthesis and reactivity.
Q & A
Q. What are the common synthetic routes for 1-(1,3-oxazolidin-3-yl)ethan-1-one?
The synthesis of this compound typically involves the functionalization of oxazolidine precursors. A general approach includes:
- Step 1 : Preparation of the oxazolidine ring via cyclization of β-amino alcohols or related intermediates under acidic or thermal conditions.
- Step 2 : Acetylation of the oxazolidine nitrogen using acetylating agents (e.g., acetyl chloride or acetic anhydride) in inert solvents like dichloromethane or tetrahydrofuran.
- Optimization : Reaction yields are improved by controlling stoichiometry and using catalysts such as DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on:
- X-ray crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used to determine crystal structures, with ORTEP-3 providing graphical visualization of atomic positions and thermal ellipsoids .
- Spectroscopy :
Advanced Research Questions
Q. How can multi-step synthesis be optimized for higher yield and purity?
Key parameters include:
- Temperature control : Low temperatures (0–5°C) during acetylylation minimize side reactions .
- Catalyst selection : DMAP accelerates acylation by stabilizing transition states, reducing reaction time by ~30% .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates, improving yield by 15–20% compared to non-polar solvents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .
Q. How do substituent variations on the oxazolidine ring affect biological activity?
Comparative studies of oxazole/oxazolidine derivatives reveal:
| Compound | Substituent Position | MIC (μg/mL) | Target Organism |
|---|---|---|---|
| 1-(1,3-Oxazol-2-yl)ethanone | C-2 methyl | 0.05 | S. aureus |
| 1-(1,3-Oxazolidin-3-yl)ethanone | N-acetyl | 0.12 | E. coli |
- Key Insight : Electron-withdrawing groups (e.g., acetyl) reduce antibacterial potency due to decreased membrane permeability, while lipophilic substituents enhance activity .
Q. What computational methods predict interaction mechanisms with biological targets?
- Molecular docking : Software like AutoDock Vina models ligand-receptor binding, with force fields (e.g., AMBER) scoring interactions. For oxazolidinones, docking into bacterial ribosomes (PDB: 1P9X) predicts hydrogen bonding with 23S rRNA .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, identifying critical residues (e.g., A2451 in E. coli) for binding .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination to minimize inter-lab differences.
- Structural impurities : Use HPLC-MS (≥98% purity) to confirm compound integrity before testing .
- Substituent effects : Compare analogs systematically (e.g., SAR tables) to isolate structural contributors to activity .
Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions for oxazolidine stability.
- Data validation : Cross-validate crystallographic data with DFT-optimized geometries (e.g., Gaussian 16) to confirm bond lengths and angles .
- Biological assays : Include positive controls (e.g., linezolid for oxazolidinone antibiotics) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
